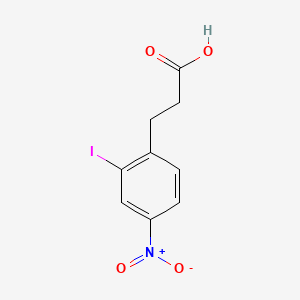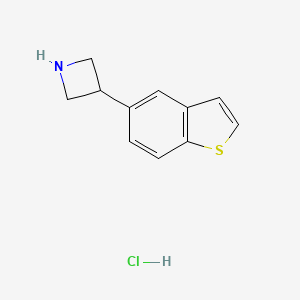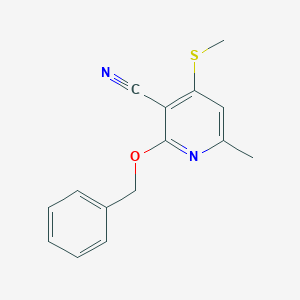![molecular formula C14H14ClN5 B13697709 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-c]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation under mild and functional group-tolerant conditions . The reaction typically employs palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The chloro group in the pyrrolo[2,3-c]pyridine moiety can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
科学的研究の応用
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine has been explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation . This makes it a promising candidate for cancer therapy, as CDK inhibitors can selectively target tumor cells . Additionally, the compound’s structural features make it a valuable scaffold for the development of anti-inflammatory agents .
作用機序
The compound exerts its effects primarily through the inhibition of specific kinases, such as CDK2 . By binding to the active site of the kinase, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
類似化合物との比較
- 4-Amino-7-chloro-1H-pyrrolo[2,3-d]pyrimidine
- 2-Amino-4-chloropyrimidine
- 4-Amino-7-chloro-1H-benzimidazole
Comparison: Compared to similar compounds, 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine exhibits unique structural features that enhance its binding affinity and selectivity for specific kinase targets . The presence of the isopropyl group and the fused pyrrolo[2,3-c]pyridine ring contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
特性
分子式 |
C14H14ClN5 |
|---|---|
分子量 |
287.75 g/mol |
IUPAC名 |
4-(7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-4-6-18-14(16)19-11)9-3-5-17-13(15)12(9)20/h3-8H,1-2H3,(H2,16,18,19) |
InChIキー |
CXITXHKFVRPTHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C2=C1C(=NC=C2)Cl)C3=NC(=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


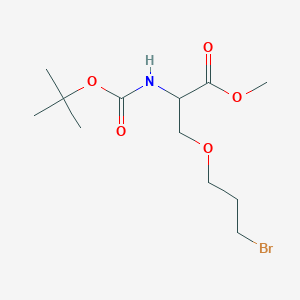

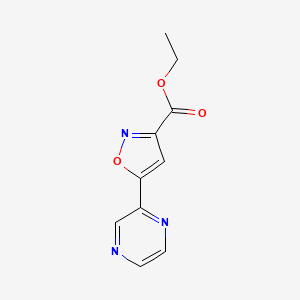
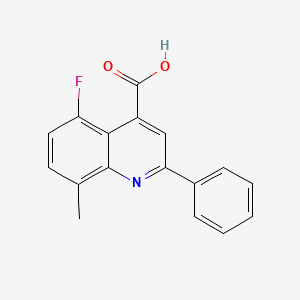

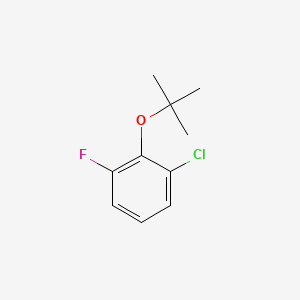
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)

![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
